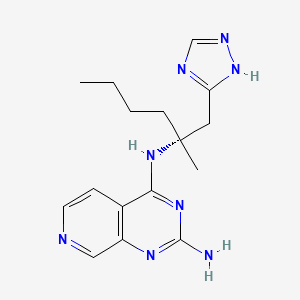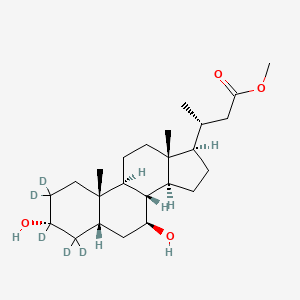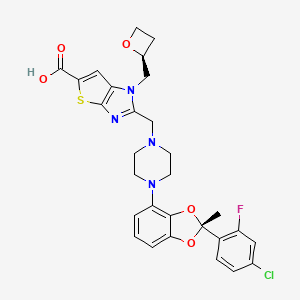
GLP-1R agonist 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucagon-like peptide-1 receptor agonist 6 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose homeostasis and is primarily secreted by enteroendocrine L cells in the distal intestine, alpha cells in the pancreas, and the central nervous system . Glucagon-like peptide-1 receptor agonists are widely used in the treatment of type 2 diabetes mellitus due to their ability to promote insulin secretion, inhibit glucagon release, and slow gastric emptying .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glucagon-like peptide-1 receptor agonist 6 typically involves recombinant expression of the linear peptide followed by chemical modification. One common method includes the attachment of a polyethylene glycol-fatty acid staple to enhance the stability and efficacy of the peptide . This semisynthesis protocol involves the following steps:
Recombinant Expression: The linear peptide is expressed in a suitable host, such as Escherichia coli.
Chemical Modification: The expressed peptide undergoes chemical modification to attach the polyethylene glycol-fatty acid staple, which improves its pharmacokinetic properties.
Industrial Production Methods
Industrial production of glucagon-like peptide-1 receptor agonist 6 involves large-scale recombinant expression and purification processes. The peptide is produced in bioreactors, followed by purification using techniques such as high-performance liquid chromatography and lyophilization to obtain the final product .
化学反応の分析
Types of Reactions
Glucagon-like peptide-1 receptor agonist 6 undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues.
Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to enhance its stability and efficacy.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Substitution: Site-directed mutagenesis or chemical synthesis techniques are employed to introduce specific amino acid substitutions.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, efficacy, and pharmacokinetic properties .
科学的研究の応用
Glucagon-like peptide-1 receptor agonist 6 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating glucose homeostasis and its effects on pancreatic beta cells.
Medicine: Widely used in the treatment of type 2 diabetes mellitus and obesity.
Industry: Employed in the development of new therapeutic agents targeting glucagon-like peptide-1 receptors.
作用機序
Glucagon-like peptide-1 receptor agonist 6 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G-protein coupled receptor. Upon binding, it activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate levels . This activation results in:
Insulin Secretion: Enhanced insulin secretion from pancreatic beta cells.
Glucagon Inhibition: Inhibition of glucagon release from pancreatic alpha cells.
Gastric Emptying: Slowed gastric emptying, leading to reduced postprandial glucose levels.
類似化合物との比較
Glucagon-like peptide-1 receptor agonist 6 can be compared with other similar compounds such as:
Exenatide: A glucagon-like peptide-1 receptor agonist with a similar mechanism of action but different pharmacokinetic properties.
Liraglutide: Another glucagon-like peptide-1 receptor agonist with a longer half-life and additional benefits in weight management.
Semaglutide: A glucagon-like peptide-1 receptor agonist known for its high efficacy in glucose control and weight reduction.
Uniqueness
Glucagon-like peptide-1 receptor agonist 6 is unique due to its specific modifications that enhance its stability and efficacy, making it a promising candidate for therapeutic applications .
特性
分子式 |
C29H28ClFN4O5S |
|---|---|
分子量 |
599.1 g/mol |
IUPAC名 |
2-[[4-[(2R)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperazin-1-yl]methyl]-1-[[(2S)-oxetan-2-yl]methyl]thieno[2,3-d]imidazole-5-carboxylic acid |
InChI |
InChI=1S/C29H28ClFN4O5S/c1-29(19-6-5-17(30)13-20(19)31)39-23-4-2-3-21(26(23)40-29)34-10-8-33(9-11-34)16-25-32-27-22(14-24(41-27)28(36)37)35(25)15-18-7-12-38-18/h2-6,13-14,18H,7-12,15-16H2,1H3,(H,36,37)/t18-,29+/m0/s1 |
InChIキー |
KEIWHUOZAWIZJA-RBSBEOHCSA-N |
異性体SMILES |
C[C@]1(OC2=CC=CC(=C2O1)N3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(S5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
正規SMILES |
CC1(OC2=CC=CC(=C2O1)N3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(S5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




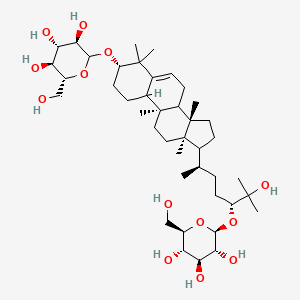
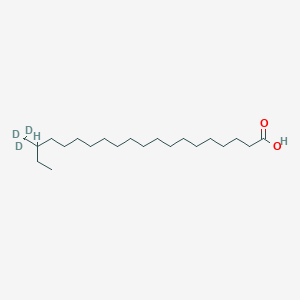

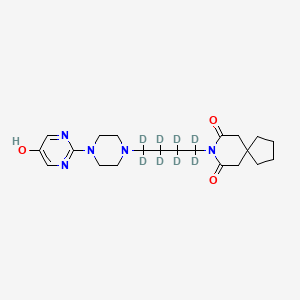
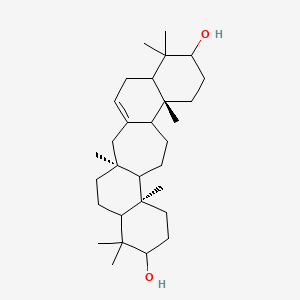
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate](/img/structure/B12427025.png)
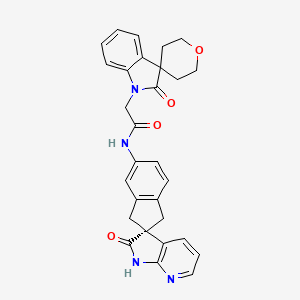
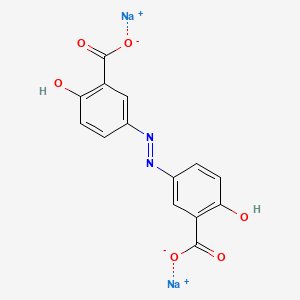
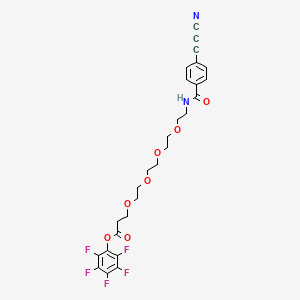
![(2E)-6-[6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-1H,2H,3H,4H,7H,8H,9H,9aH-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12427051.png)
